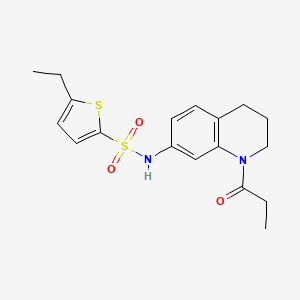

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13-6-5-11-20(16(13)12-14)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHISJZNQWWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the tetrahydroquinoline moiety, and the sulfonamide group attachment. Common synthetic routes may involve:

Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Tetrahydroquinoline Moiety: This step may involve the reduction of quinoline derivatives under hydrogenation conditions.

Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and employing catalytic hydrogenation for the reduction steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propanoyl moiety can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiophene ring may also interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

The compound is structurally related to sulfonamide derivatives with modifications in the tetrahydroquinoline substituents or thiophene ring substitutions. Below is a detailed comparison with two analogs from the provided evidence:

Table 1: Structural and Molecular Comparison

Key Observations :

Structural Variations: The target compound and Analog 1 share a tetrahydroquinoline scaffold but differ in substituents: the propanoyl group (target) vs. isobutyl/2-oxo (Analog 1). The propanoyl group may confer stronger hydrogen-bonding capacity compared to the lipophilic isobutyl group . Analog 2 replaces the tetrahydroquinoline with a tetrahydroisoquinoline system and introduces an ethylsulfonyl group, which likely improves aqueous solubility but increases molecular weight .

In contrast, the 5-chloro substituent in Analog 2 introduces electronegativity, which might influence binding to polar targets .

Molecular Weight and Solubility :

- Analog 2 has the highest molecular weight (421.0) due to the chloro and sulfonyl groups, which may reduce passive diffusion but improve target specificity. The target compound’s estimated lower molecular weight (~377.5) suggests better pharmacokinetic properties, though experimental validation is lacking.

Data Gaps: No experimental data (e.g., IC₅₀, LogP, or solubility) are provided for any compound, limiting direct functional comparisons. Further studies using tools like SHELXL (for crystallography) or chromatographic methods (for purity analysis, as in ) are needed to elucidate structure-activity relationships.

Recommendations :

- Conduct molecular docking studies to predict target affinity.

- Synthesize the target compound and evaluate its physicochemical properties (e.g., melting point, LogP) alongside analogs.

- Explore biological activity against relevant targets (e.g., kinases or GPCRs) given the structural resemblance to known sulfonamide inhibitors.

Biological Activity

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group, which contribute to its diverse biological properties.

Chemical Structure

The compound's IUPAC name is 5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide. Its molecular formula is , with notable functional groups that include:

- Sulfonamide group : Known for its biological activity.

- Tetrahydroquinoline moiety : Associated with various pharmacological effects.

- Thiophene ring : Contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to their active sites. The thiophene ring may also play a role in modulating various biological pathways, enhancing the compound's overall efficacy in therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. In vitro studies have shown that related compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition and metabolic disruption. For instance, sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .

Anti-inflammatory Effects

Compounds containing the tetrahydroquinoline structure have demonstrated anti-inflammatory properties. Research has indicated that these compounds can inhibit albumin denaturation and exhibit antitryptic activity, suggesting potential applications in treating inflammatory conditions.

Antitumor Activity

There is emerging evidence that tetrahydroquinoline derivatives may possess antitumor effects. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antibacterial Study : A study assessed the antibacterial efficacy of various sulfonamide derivatives against Gram-positive bacteria. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

- Anti-inflammatory Research : In another study focusing on inflammation models, compounds similar to this compound were found to reduce inflammatory markers significantly in vitro and in vivo.

- Antitumor Evaluation : A recent investigation into tetrahydroquinoline derivatives revealed their potential as anticancer agents in several cancer cell lines. The study highlighted their ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Data Summary Table

Q & A

Q. What are the critical steps for synthesizing 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide with high purity?

- Methodological Answer : Synthesis requires multi-step optimization:

- Step 1 : Prepare the tetrahydroquinolin-7-yl scaffold via reductive amination or cyclization reactions under inert conditions.

- Step 2 : Introduce the propanoyl group via acylation, ensuring stoichiometric control to avoid over-substitution.

- Step 3 : Sulfonamide coupling using thiophene-2-sulfonyl chloride, monitored by TLC/HPLC for completion.

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (e.g., ethanol/water). Validate purity via NMR (δ 1.2–3.5 ppm for ethyl/propanoyl groups) and HPLC (>98% purity) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Employ a tiered analytical approach:

- Structural Confirmation :

- NMR : Assign protons (e.g., tetrahydroquinoline aromatic protons at δ 6.8–7.5 ppm; thiophene protons at δ 7.0–7.3 ppm).

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 461.53 for C21H20FN3O4S2) .

- Physicochemical Properties :

- LogP : Determine via shake-flask method or computational tools (e.g., OpenEye Toolkits).

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide bioassay design .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies for this compound be resolved?

- Methodological Answer : Contradictions may arise from:

- Experimental Variability : Standardize assay conditions (e.g., buffer pH, temperature, protein concentration).

- Stereochemical Effects : Verify enantiomeric purity (e.g., chiral HPLC) since minor impurities (e.g., <5% R-isomer) can skew results .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical validation (ANOVA with post-hoc tests) .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

- Methodological Answer : Adopt a split-plot design (as in ):

- Primary Variables : Enzyme concentration (plots), compound concentration (subplots), and time (sub-subplots).

- Replicates : 4 biological replicates with triplicate technical repeats.

- Assays :

- Kinetic Studies : Measure IC50 via fluorogenic substrates (e.g., Km/Vmax shifts).

- Docking Simulations : Use X-ray crystallography (PDB: 8UM-like ligand binding) to validate binding poses .

Q. How to evaluate environmental transformation products and persistence of this compound?

- Methodological Answer : Follow Project INCHEMBIOL framework ():

- Lab Study :

- Hydrolysis/Photolysis : Expose to UV light (254 nm) and pH 4–9 buffers; analyze via LC-MS/MS for sulfonamide cleavage or quinoline ring oxidation.

- Biotic Degradation : Use soil microcosms; track metabolite formation (e.g., 5-ethylthiophene-2-sulfonic acid) .

- Field Study :

- Sampling : Collect water/soil near pharmaceutical waste sites; correlate with LC-HRMS data.

Data Contradiction and Replication

Q. What strategies mitigate variability in cytotoxicity assays across cell lines?

- Methodological Answer : Address variability via:

- Cell Line Authentication : STR profiling to confirm identity.

- Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number (<20).

- Dose-Response Curves : Use Hill slope analysis; flag outliers via Grubbs’ test.

- Replication : Cross-validate in 3D spheroid models or primary cells .

Theoretical and Epistemological Considerations

Q. How to align research on this compound with a conceptual framework for drug discovery?

- Theory-Driven Hypotheses : Investigate sulfonamide’s role in ATP-binding cassette (ABC) transporter inhibition, guided by prior quinoline-based drug frameworks.

- Morphological Pole : Combine in silico (molecular dynamics) and in vitro (patch-clamp electrophysiology) methods to study ion channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.